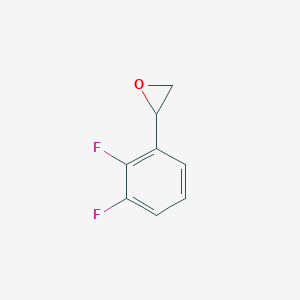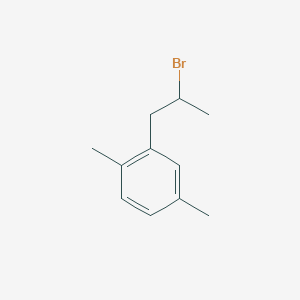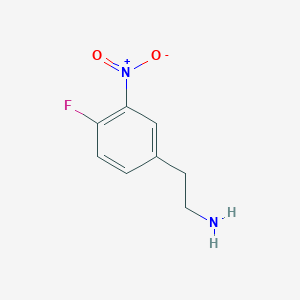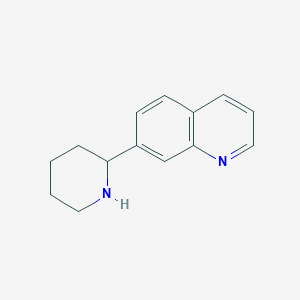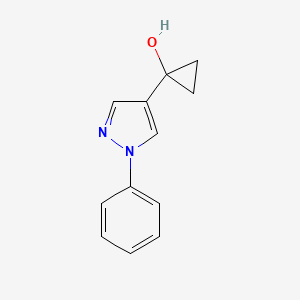
1-(1-Phenyl-1h-pyrazol-4-yl)cyclopropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Phenyl-1h-pyrazol-4-yl)cyclopropan-1-ol is a compound that features a cyclopropane ring attached to a pyrazole ring with a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Phenyl-1h-pyrazol-4-yl)cyclopropan-1-ol typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1-phenyl-1H-pyrazole with cyclopropanone under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 1-(1-Phenyl-1h-pyrazol-4-yl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products:
Oxidation: Formation of ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
1-(1-Phenyl-1h-pyrazol-4-yl)cyclopropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 1-(1-Phenyl-1h-pyrazol-4-yl)cyclopropan-1-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity. Pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .
Comparación Con Compuestos Similares
- 1-Phenyl-1H-pyrazol-3-ol
- 1-Phenyl-1H-pyrazol-4-yl)methanamine hydrochloride
- 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl)amino)quinazolin-6-yl)-N-(3-(trifluoromethyl)phenyl)benzamides
Uniqueness: 1-(1-Phenyl-1h-pyrazol-4-yl)cyclopropan-1-ol is unique due to its cyclopropane ring, which imparts distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C12H12N2O |
|---|---|
Peso molecular |
200.24 g/mol |
Nombre IUPAC |
1-(1-phenylpyrazol-4-yl)cyclopropan-1-ol |
InChI |
InChI=1S/C12H12N2O/c15-12(6-7-12)10-8-13-14(9-10)11-4-2-1-3-5-11/h1-5,8-9,15H,6-7H2 |
Clave InChI |
DPYGVFHEHANHJI-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C2=CN(N=C2)C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


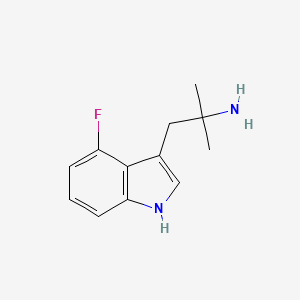
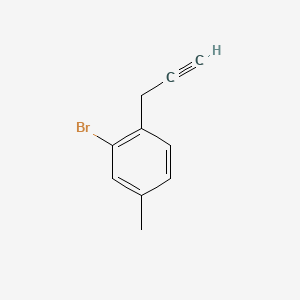
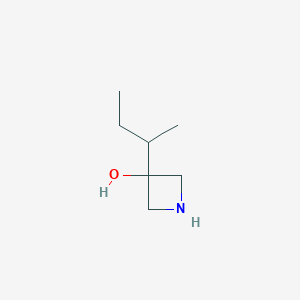
![1-Methyl-1-phenylspiro[3.3]heptane](/img/structure/B13612483.png)
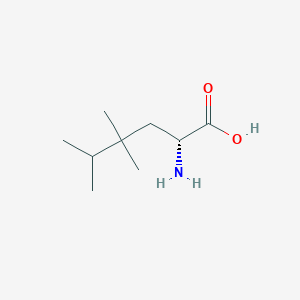
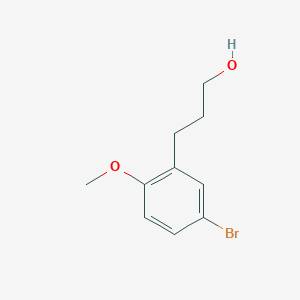
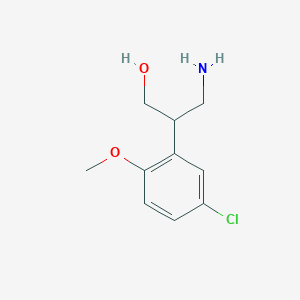
![Methyl 3-[(1s)-1-hydroxyethyl]benzoate](/img/structure/B13612499.png)
